7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of chemical reactions, including alkylation, cyclization, and functional group modifications. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: Known for its use in phototherapy and as a photosensitizer.
7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-: Studied for its potential anti-inflammatory and antioxidant properties.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-: Investigated for its antimicrobial and anticancer activities.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
86996-93-2 |
---|---|
Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
4-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride |
InChI |
InChI=1S/C15H15NO3.ClH/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15;/h4-5H,6,16H2,1-3H3;1H |
InChI Key |
NMQNPZXLSZSFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.